![molecular formula C11H12N2O2 B3039790 Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate CAS No. 1330755-50-4](/img/structure/B3039790.png)
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
Overview
Description
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It is also known as Imidazo[1,5-a]pyridine-7-carboxylic acid, 3-methyl-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate consists of an imidazo[1,5-a]pyridine ring substituted with a methyl group at the 3-position and a carboxylate ester at the 7-position . The molecular weight of the compound is 204.23 .Physical And Chemical Properties Analysis
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate has a molecular weight of 204.23 . The compound’s empirical formula is C11H12N2O2 .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is utilized in the synthesis of various novel compounds. For instance, it has been used in the creation of pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones, which are planar, angular tri-heterocycles with potential biological activity (Zamora et al., 2004). Additionally, this compound is involved in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which have various reactions and applications (Mohamed, 2021).
Development of Heterocyclic Chemistry
In heterocyclic chemistry, ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate serves as a critical intermediate for the development of complex molecular structures. For example, it has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and related fused systems, showcasing its versatility in creating diverse polyheterocyclic systems (Bakhite et al., 2005).
Application in Pharmacology
While excluding direct drug use and dosage information, it's important to note that derivatives of ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate have been explored for pharmacological purposes. For instance, compounds synthesized from this chemical have shown potential in inhibiting the replication of hepatitis B virus (HBV) DNA, indicating its possible use in antiviral research (Chen et al., 2011).
Optical and Electronic Properties
The optical and electronic properties of derivatives of ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate have also been a subject of study. Research has been conducted to understand the fluorescence spectral characteristics of novel derivatives, which can have implications in materials science and electronics (Ge et al., 2014).
Catalytic Activity in Chemical Reactions
The compound has been investigated for its potential catalytic activity in various chemical reactions. For instance, its derivatives have been evaluated as catalysts for the oxidation of catechol to o-quinone, demonstrating its utility in catalysis research (Saddik et al., 2012).
Future Directions
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate and similar compounds could serve as suitable candidates for further modifications as lead structures in drug discovery .
Mechanism of Action
Target of Action
It’s worth noting that imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazopyridine analogues have been evaluated and used as nonbenzodiazepine gaba receptor agonists, p38 mitogen-activated protein kinase inhibitors for treatment of rheumatoid arthritis, or antibacterial agents .
Biochemical Pathways
Imidazopyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tb .
Pharmacokinetics
It’s noted that some imidazopyridine analogues displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It’s worth noting that some imidazopyridine analogues have shown significant activity against mdr-tb and xdr-tb .
properties
IUPAC Name |
ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-8(2)12-7-10(13)6-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYPQHTRWSEQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(N2C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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